molecular formula C6H11NO B13528414 2-Azabicyclo[2.1.1]hexan-4-ylmethanol

2-Azabicyclo[2.1.1]hexan-4-ylmethanol

Cat. No.: B13528414
M. Wt: 113.16 g/mol
InChI Key: IXXBUEAWNGTYSS-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexan-4-ylmethanol (IUPAC: 2-azabicyclo[2.1.1]hexan-1-ylmethanol) is a bicyclic compound with a methanol substituent on the azabicyclo framework. Its molecular formula is C₆H₁₁NO, molecular weight 113.16 g/mol, and CAS number 637739-99-2 . The compound exists as a powder and is structurally characterized by a rigid bicyclic system, which imparts unique conformational constraints. Derivatives of this compound, such as its hydrochloride salts (e.g., {2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol, CAS 637739-94-7), are utilized in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexan-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-4-6-1-5(2-6)7-3-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXBUEAWNGTYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol typically involves the formation of the bicyclic structure through intramolecular reactions. One common method includes the use of tert-butylsulfonamide for intramolecular substitution of primary alkyl chlorides to form the [2.1.1]-bicyclic system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Azabicyclo[2.1.1]hexan-4-ylmethanol undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

2-Azabicyclo[2.1.1]hexane Synthesis: An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system can be achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride . A key step involves a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate . Ring closure in the presence of sodium hydride affords the 2-azabicyclohexane compound .

One concise synthesis of 2-(2-Azabicyclo[2.1.1]hex-4-yl)propan-2-ol involves the use of borane methyl sulfide complex (BH3·Me2S) with a starting material in tetrahydrofuran (THF) . After several steps, including treatment with hydrochloric acid in methanol and potassium carbonate, the product is obtained as a colorless oil .

Reactivity: Nucleophilic displacements of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes have been reported, producing difunctionalized 2-azabicyclo[2.1.1]hexanes with substituents like bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo . The reaction rates and product yields are influenced by the solvent and metal salt used .

Pharmaceutical Applications

LRRK2 Kinase Inhibitors: Azabicyclo[2.1.1]hexane systems can improve solubility and metabolic clearance in N-heteroaryl LRRK2 inhibitors .

Nicotinic Ligands: 2-Azabicyclo[2.2.1]heptane derivatives have been constructed as nicotinic ligands .

Impact on Drug-like Properties

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Derivatives of 2-Azabicyclo[2.1.1]hexane
Compound Name Substituent/Functional Group CAS Number Molecular Formula Key Properties/Applications Reference
2-Azabicyclo[2.1.1]hexan-4-ylmethanol Methanol 637739-99-2 C₆H₁₁NO Powder; rigid bicyclic scaffold
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Carboxylic acid 73550-56-8 C₆H₉NO₂ Proline analog; peptidomimetics
2-Propyl derivative (hydrochloride) Propyl + carboxylic acid 463961-63-9 C₉H₁₅NO₂·HCl Enhanced hydrophobicity
Ethyl ester hydrochloride Ethyl ester 2375259-63-3 C₈H₁₄ClNO₂ Improved bioavailability
  • Functional Group Impact: The methanol group in the target compound enhances solubility in polar solvents, while carboxylic acid derivatives (e.g., 2,4-methanoproline) are critical for mimicking proline in peptides . Ester derivatives (e.g., ethyl ester hydrochloride) improve metabolic stability, making them suitable for drug development .

Q & A

Q. What mechanistic insights guide the design of this compound derivatives for neuropharmacology applications?

  • Methodology : Evaluate derivatives in neurotransmitter uptake assays (e.g., serotonin or dopamine transporters). Use radioligand binding studies to quantify affinity for nicotinic acetylcholine receptors (nAChRs). Pair electrophysiology (e.g., patch-clamp) with in vivo behavioral models to correlate structure with neuroactivity .

Notes

  • Stereochemical Considerations : Derivatives with defined stereochemistry (e.g., (1S,4R,5S)-configured carboxylates) exhibit enhanced bioactivity due to precise spatial orientation .
  • Safety : Handle azidomethyl derivatives with caution due to potential explosive reactivity under mechanical stress .

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